molecular formula C23H23ClN4O2 B6124626 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone

2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone

Cat. No. B6124626
M. Wt: 422.9 g/mol
InChI Key: AWBVJKCPBBCSOW-UHFFFAOYSA-N
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Description

2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone, also known as BPCEP, is a synthetic compound that belongs to the pyridazinone family. This compound has been widely studied for its potential application in various fields such as medicinal chemistry, pharmacology, and biochemistry. BPCEP has shown promising results in scientific research studies, particularly in its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone is not fully understood. However, it has been reported that 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone can interact with various biological targets such as enzymes, receptors, and ion channels. For example, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. The interaction of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone with these targets may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone can inhibit the activity of COX-2, which leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins. 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone has also been shown to exhibit potent antioxidant activity, which may contribute to its anti-inflammatory effects. In addition, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone has been shown to modulate the activity of GABA-A receptors, which may contribute to its anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity and yield can be optimized by modifying the reaction conditions. 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone has also been shown to exhibit potent pharmacological effects, which make it a potential therapeutic agent for the treatment of various diseases. However, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone also has some limitations. Its mechanism of action is not fully understood, and its pharmacological effects may vary depending on the experimental conditions. In addition, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone may exhibit cytotoxic effects at high concentrations, which may limit its application in cell-based assays.

Future Directions

There are several future directions for the research on 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone. First, further studies are needed to elucidate the mechanism of action of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone and its interaction with various biological targets. Second, the potential therapeutic applications of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone in various diseases should be explored further. Third, the pharmacokinetics and toxicity of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone should be evaluated in vivo to assess its potential as a drug candidate. Fourth, the optimization of the synthesis method for 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone should be explored further to increase the yield and purity of the compound. Finally, the development of new analogs of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone with improved pharmacological properties should be pursued.

Synthesis Methods

2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone can be synthesized by the reaction of 4-chlorobenzaldehyde with 2-(4-benzyl-1-piperazinyl) acetic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with hydrazine hydrate to form the final product, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone. The synthesis of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone has been reported in various scientific journals, and the yield and purity of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone has been widely studied for its potential application in various fields such as medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone has been evaluated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. In biochemistry, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone has been studied for its interaction with various biological targets such as enzymes, receptors, and ion channels, which makes it a potential tool for drug discovery and development.

properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c24-20-8-6-19(7-9-20)21-10-11-22(29)28(25-21)17-23(30)27-14-12-26(13-15-27)16-18-4-2-1-3-5-18/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBVJKCPBBCSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3(2H)-one

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